molecular formula C15H15N3O3 B2584250 N-[2-(1H-INDOL-3-YL)ETHYL]-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE CAS No. 1428371-34-9

N-[2-(1H-INDOL-3-YL)ETHYL]-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE

Cat. No.: B2584250
CAS No.: 1428371-34-9
M. Wt: 285.303
InChI Key: GROWZTCREVWNHM-UHFFFAOYSA-N
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Description

N-[2-(1H-Indol-3-yl)ethyl]-3-methoxy-1,2-oxazole-5-carboxamide is a synthetic compound that combines the structural features of indole and oxazole moieties. Indole derivatives are well-known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The oxazole ring, on the other hand, is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom, which is often found in various natural products and pharmaceuticals. The combination of these two moieties in a single molecule can potentially lead to novel compounds with unique biological activities.

Preparation Methods

The synthesis of N-[2-(1H-Indol-3-yl)ethyl]-3-methoxy-1,2-oxazole-5-carboxamide typically involves the coupling of an indole derivative with an oxazole derivative. One common method for the preparation of such compounds is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of an amide bond between the carboxylic acid group of the oxazole derivative and the amine group of the indole derivative . The reaction is usually carried out in an inert solvent such as dichloromethane or dimethylformamide, under mild conditions.

Chemical Reactions Analysis

N-[2-(1H-Indol-3-yl)ethyl]-3-methoxy-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The oxazole ring can be reduced to form corresponding oxazoline derivatives.

    Substitution: The methoxy group on the oxazole ring can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules with potential biological activities.

    Biology: As a probe to study the interactions of indole and oxazole derivatives with biological targets.

    Medicine: As a potential therapeutic agent for the treatment of diseases such as cancer, inflammation, and microbial infections.

    Industry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

N-[2-(1H-Indol-3-yl)ethyl]-3-methoxy-1,2-oxazole-5-carboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-3-methoxy-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-20-14-8-13(21-18-14)15(19)16-7-6-10-9-17-12-5-3-2-4-11(10)12/h2-5,8-9,17H,6-7H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GROWZTCREVWNHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NOC(=C1)C(=O)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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